2-chloro-6-(1H-imidazol-1-yl)pyridine
Description
Properties
IUPAC Name |
2-chloro-6-imidazol-1-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c9-7-2-1-3-8(11-7)12-5-4-10-6-12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSWRVADNUDLFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution on 2-Chloropyridine Derivatives
A common approach to prepare 2-chloro-6-(1H-imidazol-1-yl)pyridine involves nucleophilic aromatic substitution (SNAr) of 2-chloropyridine derivatives at the 6-position with imidazole or its derivatives.
- Starting material: 2-chloropyridine or 2-chloro-6-halopyridine.
- Nucleophile: Imidazole or 1H-imidazol-1-yl anion generated in situ.
- Conditions: Typically, the reaction employs potassium carbonate as a base in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.
- Mechanism: The imidazole nitrogen attacks the electrophilic 6-position carbon bearing a leaving group (e.g., halogen), displacing it and forming the C-N bond.
This method is supported by analogs in literature where 6-bromo or 6-chloropyridines undergo substitution with imidazole under basic conditions to yield 6-(1H-imidazol-1-yl)pyridine derivatives in moderate to good yields (70-80%).
Cyclization and Rearrangement Methods
Other synthetic strategies for pyridine derivatives bearing imidazole or related heterocycles include:
- Potassium carbonate-mediated cyclization: Cyclization of γ,δ-alkynyl oximes under basic conditions (K2CO3) and glycerol solvent at 120°C for 12 hours to form substituted pyridines.
- Cyclocondensation of α-halo ketones with aminopyridines: Formation of imidazo[1,2-a]pyridine derivatives by reacting α-iodo ketones with 2-aminopyridine in the presence of K2CO3 and DMF.
While these methods focus on related heterocyclic systems, they provide insight into conditions favoring pyridine-imidazole ring formation.
Synthesis of 2,6-Bis(imidazol-1-yl)pyridine Derivatives
Studies on 2,6-bis-substituted pyridines with imidazole groups show the preparation of 2,6-bis(1H-imidazol-1-yl)pyridine derivatives by:
- Reaction of 1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanone with aromatic aldehydes and ammonium acetate.
- The process involves condensation and cyclization steps to yield di-substituted pyridines with imidazole at 3,5-positions.
Though focused on bis-substituted derivatives, these methods underscore the utility of condensation reactions involving imidazole-containing intermediates.
Comparative Data Table of Preparation Methods
| Method Type | Starting Materials | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Nucleophilic aromatic substitution | 2-chloropyridine + imidazole | K2CO3, DMF, rt to 80°C, 3–6 hrs | 70–80 | Direct substitution, mild conditions |
| One-pot condensation | 6-bromopicolinaldehyde + benzil + ammonium acetate | AcOH/EtOH, 70°C, 4–5 hrs | 70–80 | Multi-component, forms imidazolylpyridine |
| K2CO3-mediated cyclization | γ,δ-alkynyl oximes | K2CO3, glycerol, 120°C, 12 hrs | 74 | Cyclization to pyridine derivatives |
| Cyclocondensation | α-halo ketones + 2-aminopyridine | K2CO3, DMF, rt, 8 hrs | 55–71 | Forms imidazo[1,2-a]pyridine |
| Condensation with ethanone derivatives | 1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanone + aldehydes + ammonium acetate | Various, reflux conditions | Not specified | For bis-imidazolyl pyridines |
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-(1H-imidazol-1-yl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The imidazole ring can be oxidized to form N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to remove the chloro substituent or to modify the imidazole ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate, sodium hydride, DMF, DMSO, elevated temperatures.
Oxidation: m-CPBA, acetic acid, room temperature.
Reduction: Hydrogen gas, palladium on carbon (Pd/C), ethanol, room temperature.
Major Products:
Nucleophilic Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: Imidazole N-oxides.
Reduction: Dechlorinated pyridine derivatives.
Scientific Research Applications
2-Chloro-6-(1H-imidazol-1-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and dyes, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2-chloro-6-(1H-imidazol-1-yl)pyridine is largely dependent on its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, as a kinase inhibitor, it can block the phosphorylation of target proteins, thereby affecting signal transduction pathways. The chloro and imidazolyl groups play crucial roles in these interactions, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Research Findings and Gaps
Further research is needed to explore its pharmacokinetics, toxicity, and catalytic efficacy compared to analogs.
Biological Activity
2-Chloro-6-(1H-imidazol-1-yl)pyridine is a heterocyclic compound notable for its biological activity, particularly as a kinase inhibitor. This article explores the compound's mechanisms of action, biological properties, structure-activity relationships (SAR), and its potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a chlorine atom at position 2 and an imidazole group at position 6. The unique arrangement of these functional groups contributes to its distinct chemical properties and biological activities.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Chloro and imidazole substitution on pyridine | Enhances binding affinity and specificity in enzyme interactions |
| 2-Chloro-4-(1H-imidazol-1-yl)pyridine | Similar structure with different substitution | Provides insight into SAR and biological activity variations |
The primary mechanism of action for this compound involves its ability to bind to specific enzymes and receptors, effectively modulating their activity. As a kinase inhibitor, it blocks phosphorylation processes critical for signal transduction pathways, which can impact various cellular functions including proliferation and apoptosis.
Key Mechanisms:
- Kinase Inhibition : The compound inhibits specific kinases involved in signaling pathways, which is crucial in cancer biology where dysregulated kinase activity is common.
- Signal Transduction Modulation : By interfering with phosphorylation, it alters downstream signaling cascades that are vital for cell survival and growth .
Biological Activity
Research indicates that this compound exhibits significant biological activities:
Anticancer Properties
Studies have shown that this compound can inhibit the growth of various cancer cell lines by targeting specific kinases involved in cancer progression. For instance, it has been demonstrated to reduce cell viability in breast cancer models through the inhibition of the PI3K/Akt signaling pathway .
Anti-inflammatory Effects
In addition to its anticancer potential, this compound has also been evaluated for anti-inflammatory activities. It modulates inflammatory responses by inhibiting pro-inflammatory cytokines, suggesting possible applications in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The SAR studies highlight how modifications to the imidazole or pyridine rings can significantly influence the biological activity of related compounds. For example:
| Modification | Effect on Activity |
|---|---|
| Substituting chlorine with bromine | Increased reactivity and potentially higher potency |
| Altering the position of the imidazole group | Different interaction profiles with target enzymes |
Research has shown that certain substitutions can enhance binding affinity or alter selectivity for specific kinases, making them more effective as therapeutic agents .
Case Studies
Several case studies have illustrated the efficacy of this compound in various biological contexts:
- Breast Cancer Cell Lines : In vitro studies demonstrated that treatment with this compound resulted in significant reductions in cell proliferation and induced apoptosis through caspase activation pathways.
- Inflammatory Models : In animal models of inflammation, administration of the compound led to decreased levels of inflammatory markers and improved clinical symptoms associated with conditions like arthritis .
- Neuroprotective Studies : Recent investigations have suggested potential neuroprotective effects, indicating that this compound may mitigate neurodegenerative processes through modulation of kinase activity involved in neuronal survival pathways.
Q & A
Q. What synthetic methodologies are recommended for preparing 2-chloro-6-(1H-imidazol-1-yl)pyridine, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution, where 2,6-dichloropyridine reacts with imidazole in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent like DMF. Post-synthesis purification is critical: column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted starting materials, while recrystallization from ethanol/water mixtures enhances purity. Characterization via ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) should confirm substitution patterns, while elemental analysis validates stoichiometry. For crystalline samples, single-crystal X-ray diffraction (using SHELXL or WinGX ) provides definitive structural confirmation .
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : A combination of techniques ensures accuracy:
- NMR Spectroscopy : ¹H NMR resolves imidazole proton environments (δ 7.5–8.5 ppm for aromatic protons; δ 8.9–9.1 ppm for pyridine-Cl adjacent protons).
- FT-IR : Stretching frequencies for C–N (1250–1350 cm⁻¹) and C–Cl (550–650 cm⁻¹) confirm functional groups.
- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 210.04) validate molecular weight.
- X-ray Crystallography : Resolves bond lengths (e.g., C–Cl ≈ 1.73 Å, Co–N ≈ 2.11 Å in coordination complexes ) and crystallographic parameters (space group, unit cell dimensions) .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict the electronic properties of this compound?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-311++G(d,p) basis set) model frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity. Exact exchange terms (e.g., hybrid functionals) improve accuracy for π-conjugated systems . Software like Gaussian or ORCA calculates charge distribution, dipole moments, and electrostatic potential surfaces. Validation against experimental UV-Vis spectra (λ_max for π→π* transitions) ensures computational reliability. For coordination complexes, ligand field parameters (e.g., Δ₀ for Co(II)) can be derived from TD-DFT .
Q. What strategies optimize the design of metal-organic frameworks (MOFs) using this compound as a ligand?
- Methodological Answer : The ligand’s bidentate N-donor sites enable diverse coordination modes. Key considerations:
- Metal Selection : Transition metals (e.g., Co(II), Zn(II)) favor octahedral geometries, while lanthanides promote high coordination numbers.
- Solvothermal Synthesis : React ligand with metal salts (e.g., Co(NO₃)₂) in DMF/H₂O at 80–120°C for 48–72 hours.
- Structural Analysis : Single-crystal XRD reveals connectivity (e.g., 1D chains vs. 2D sheets ). Hydrogen bonding (O–H···O) and π-π stacking stabilize frameworks. Compare with analogous ligands (e.g., thiophene-2,5-dicarboxylate) to assess carboxylate vs. imidazole effects on topology .
Q. How can researchers resolve contradictions in reported coordination geometries of complexes involving this compound?
- Methodological Answer : Discrepancies in bond lengths or geometries (e.g., octahedral vs. tetrahedral coordination) often arise from solvent effects or counterion influence. To reconcile:
- Replicate Conditions : Vary solvent polarity (DMF vs. H₂O) and temperature during synthesis.
- Advanced Diffraction : High-resolution synchrotron XRD (λ = 0.7–1.0 Å) improves data accuracy.
- Computational Validation : DFT geometry optimization (e.g., using CRYSTAL17) identifies thermodynamically stable conformers .
- Spectroscopic Cross-Check : EPR for paramagnetic metals (e.g., Co(II)) and EXAFS for local coordination environments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
